molecular formula C15H16N2NaO6S2 B001296 Ticarcillin disodium salt CAS No. 29457-07-6

Ticarcillin disodium salt

Cat. No.: B001296
CAS No.: 29457-07-6
M. Wt: 407.4 g/mol
InChI Key: GOPQWXUCPMVVFP-GHRKWLBTSA-N
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Mechanism of Action

Target of Action

Ticarcillin disodium primarily targets the Penicillin binding protein 2a (PBP 2a) in bacteria . PBP 2a plays a crucial role in bacterial cell wall synthesis, which is essential for the survival and growth of bacteria .

Mode of Action

Ticarcillin disodium’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . It inhibits the function of PBP 2a, thereby preventing the formation of cross-links in the peptidoglycan layer of the bacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to bacterial cell death when they attempt to undergo cell division .

Biochemical Pathways

Ticarcillin disodium affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linking of peptidoglycan, it disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This action primarily affects gram-positive and gram-negative aerobic and anaerobic bacteria .

Pharmacokinetics

Ticarcillin disodium exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Result of Action

The result of Ticarcillin disodium’s action at the molecular and cellular level is the prevention of bacterial cell division, leading to cell death . This is achieved by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis .

Action Environment

The action, efficacy, and stability of Ticarcillin disodium can be influenced by environmental factors. For instance, Ticarcillin disodium is susceptible to degradation by β-lactamases produced by certain bacteria . In clinical practice, Ticarcillin disodium is often paired with a β-lactamase inhibitor such as clavulanic acid to overcome this resistance .

Biochemical Analysis

Biochemical Properties

Ticarcillin disodium’s antibiotic properties arise from its ability to prevent cross-linking of peptidoglycan during bacterial cell wall synthesis . This process occurs when the bacteria attempt to divide, leading to cell death . Ticarcillin disodium, like penicillin, contains a β-lactam ring that can be cleaved by β-lactamases, resulting in inactivation of the antibiotic . Bacteria that can express β-lactamases are, therefore, resistant to β-lactam antibiotics .

Cellular Effects

Ticarcillin disodium exerts a broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria . It is susceptible to degradation by β-lactamases, and therefore, its spectrum of activity does not normally include organisms which produce these enzymes .

Molecular Mechanism

The principal mechanism of action of Ticarcillin disodium revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . When the bacteria attempt to undergo cell division, cell death occurs . Ticarcillin disodium, like penicillin, contains a β-lactam ring that can be cleaved by β-lactamases, resulting in inactivation of the antibiotic .

Temporal Effects in Laboratory Settings

Ticarcillin disodium is provided as a white or pale-yellow powder . It is highly soluble in water, but should be dissolved only immediately before use to prevent degradation .

Metabolic Pathways

It is known that Ticarcillin disodium, like other penicillins, is primarily excreted through renal elimination .

Transport and Distribution

Ticarcillin disodium is not absorbed orally, so it must be given by intravenous or intramuscular injection

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with the bacterial cell wall during cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ticarcillin disodium is synthesized from penicillin through a series of chemical reactions. The process involves the acylation of 6-aminopenicillanic acid with 3-thienylmalonic acid, followed by the formation of the disodium salt . The reaction conditions typically include the use of solvents like water and methanol, and the pH is maintained between 6 and 8 to ensure stability .

Industrial Production Methods

Industrial production of ticarcillin disodium involves large-scale fermentation of Penicillium chrysogenum to produce penicillin, which is then chemically modified to obtain ticarcillin. The final product is purified and converted into its disodium salt form for medical use .

Chemical Reactions Analysis

Types of Reactions

Ticarcillin disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted beta-lactam derivatives .

Scientific Research Applications

Ticarcillin disodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

29457-07-6

Molecular Formula

C15H16N2NaO6S2

Molecular Weight

407.4 g/mol

IUPAC Name

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7-,8-,9+,12-;/m1./s1

InChI Key

GOPQWXUCPMVVFP-GHRKWLBTSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na]

29457-07-6

Pictograms

Irritant; Health Hazard

Synonyms

BRL 2288
BRL-2288
BRL2288
Disodium, Ticarcillin
Tarcil
Ticar
Ticarcillin
Ticarcillin Disodium
Ticarpen
Ticillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ticarcillin disodium, similar to other β-lactam antibiotics, targets bacterial cell wall synthesis. It inhibits the penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final transpeptidation step of peptidoglycan synthesis. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death [].

A: Many bacteria produce β-lactamase enzymes that can hydrolyze and inactivate β-lactam antibiotics like ticarcillin. Clavulanate potassium, a β-lactamase inhibitor, is often combined with ticarcillin to overcome this resistance mechanism []. It binds to and inhibits β-lactamases, allowing ticarcillin to effectively target and inhibit bacterial cell wall synthesis.

A: The molecular formula of ticarcillin disodium is C15H14N2O6S2Na2, and its molecular weight is 428.4 g/mol [].

A: Factors such as temperature, pH, and exposure to light can influence the stability of ticarcillin disodium solutions. Studies have shown that its stability decreases with increasing temperature and storage time [].

A: Ticarcillin disodium solutions can be frozen for storage, but stability after thawing depends on the freezing temperature and thawing method. Microwave thawing, for instance, has been shown to be a viable option for thawing frozen solutions of ticarcillin disodium without compromising its stability [].

A: Yes, in vivo inactivation of tobramycin sulfate by ticarcillin disodium has been observed, particularly in patients with impaired renal function. This interaction can significantly impact tobramycin elimination rates [].

A: Clinical trials have investigated the efficacy of ticarcillin disodium/clavulanate potassium in a range of infections, including postpartum endometritis [, , , ], gynecologic infections [, , , , , ], intra-abdominal infections [, , ], and skin and soft tissue infections [, , ].

A: Yes, studies have shown that the combination of ticarcillin disodium and clavulanate potassium can be effective in treating infections caused by some ticarcillin-resistant microorganisms, achieving both clinical and microbiological eradication in a significant proportion of cases [].

A: The most prevalent mechanism of resistance is the production of β-lactamase enzymes by bacteria, which can hydrolyze ticarcillin, rendering it ineffective. Other mechanisms include modifications in the penicillin-binding proteins (PBPs), reducing their affinity for ticarcillin [].

A: While hypokalemia is a known side effect, cases of decreased serum potassium, chloride, and sodium levels have also been reported, suggesting the need for careful electrolyte monitoring during therapy [].

A: High-performance liquid chromatography (HPLC) is frequently employed for quantifying ticarcillin disodium in pharmaceutical formulations and biological samples. Other methods include iodometric titration and spectrophotometry [, , , ].

A: Alternative broad-spectrum antibiotics include piperacillin/tazobactam, cefepime, and carbapenems like meropenem. The choice of antibiotic ultimately depends on the specific clinical situation, local resistance patterns, and patient-specific factors [, ].

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